molecular formula C14H16BrFO4 B13043726 Diethyl 2-(4-bromo-3-fluorobenzyl)malonate

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate

Cat. No.: B13043726
M. Wt: 347.18 g/mol
InChI Key: ASMPINNRWIFXOW-UHFFFAOYSA-N
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Description

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate (CAS: VCID: VC17485487; molecular formula: C₁₄H₁₆BrFO₄) is a halogenated malonate ester with a benzyl substituent bearing bromine and fluorine atoms at the 4- and 3-positions, respectively. Its molecular weight is 347.18 g/mol, and its structure comprises a central malonate core with two ethyl ester groups and a substituted benzyl moiety .

Synthesis: The compound is typically synthesized via nucleophilic substitution, where diethyl malonate reacts with 4-bromo-3-fluorobenzyl halides under basic conditions. This method leverages the malonate’s enolate formation to attack the benzyl electrophile .

These halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules in drug discovery .

Properties

Molecular Formula

C14H16BrFO4

Molecular Weight

347.18 g/mol

IUPAC Name

diethyl 2-[(4-bromo-3-fluorophenyl)methyl]propanedioate

InChI

InChI=1S/C14H16BrFO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-11(15)12(16)8-9/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

ASMPINNRWIFXOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Br)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-bromo-3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets, making it a candidate for drug development.

  • Anticancer Activity : Research indicates that similar malonate derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine and fluorine atoms may enhance these effects by modifying the compound's interaction with cellular targets .
  • Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the formation of more complex molecules.

  • Building Block for Synthesis : this compound can be used as a starting material for synthesizing various biologically active compounds through reactions such as alkylation and acylation .
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, contributing to the development of chiral drugs with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Activity

A study highlighted the anticancer properties of malonate derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells and inhibit their proliferation through specific molecular interactions. This study underscores the potential of this compound as a lead compound in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of similar compounds. The findings indicated that these malonates could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine production
Chiral synthesisServes as a building block for chiral compounds

Mechanism of Action

The mechanism of action of diethyl 2-(4-bromo-3-fluorobenzyl)malonate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Bromine vs. Fluorine : Bromine’s larger atomic size increases polarizability and reactivity in cross-coupling reactions compared to fluorine. For example, Suzuki couplings with bromine-substituted malonates proceed faster than fluorinated analogs .
  • Fluorine’s Electronic Effects : Fluorine’s electronegativity stabilizes adjacent groups, making Diethyl 2-(4-fluorobenzyl)malonate more resistant to hydrolysis than its brominated counterpart .

Substituent Position and Number

Substituent positioning alters steric and electronic environments:

Compound Name Substituent Position Impact on Reactivity
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate 4-Br, 3-F Ortho-fluorine creates steric hindrance, slowing nucleophilic attacks at the benzyl position
Diethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate 3-Cl, 4-NO₂ Nitro groups enhance electrophilicity, enabling aromatic substitution reactions

Key Findings :

  • Nitro Groups : Nitro-substituted malonates (e.g., ) exhibit higher electrophilicity, favoring nucleophilic aromatic substitutions over halogen-mediated couplings .

Additional Functional Groups

Malonates with non-halogen substituents exhibit distinct properties:

Compound Name Functional Group Key Applications Reference
Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate Benzyloxypropyl Enhanced lipophilicity for membrane penetration
Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate Acetamido, cyano Stabilizes hydrogen bonding in enzyme inhibition

Key Findings :

  • Lipophilicity : Benzyloxypropyl groups () increase logP values, improving blood-brain barrier penetration compared to halogenated malonates .
  • Hydrogen Bonding: Acetamido and cyano groups enable interactions with biological targets, as seen in protease inhibitor studies .

Key Findings :

  • Base Sensitivity : Brominated malonates require milder bases (e.g., K₂CO₃) to avoid dehalogenation, whereas nitro-substituted analogs tolerate stronger bases like NaH .

Key Findings :

  • Kinase Inhibition : Bromine’s hydrophobic interactions may mimic adenine in kinase inhibitors, as suggested by docking studies .
  • Antimicrobial Potential: Fluorinated malonates (e.g., ) show activity against resistant pathogens due to membrane disruption .

Biological Activity

Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo and a fluoro substituent on the benzyl moiety, which can influence its reactivity and biological interactions. The general structure can be represented as follows:

C1O4H10BrF\text{C}_1\text{O}_4\text{H}_{10}\text{BrF}

This compound typically exists as a pale yellow oil and demonstrates solubility in organic solvents, which is advantageous for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can modulate enzyme activity through competitive or non-competitive inhibition, leading to altered metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which can affect cell proliferation and apoptosis.
  • Receptor Binding : It may bind to receptors that play critical roles in signaling pathways related to cancer and inflammation.

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary table of its reported activities:

Biological Activity IC50 (µM) Cell Line Reference
Inhibition of VEGFR-20.34HL-60 (Leukemia)
Cytotoxicity against MCF-7 (Breast)17MCF-7
Inhibition of CYP3A40.34Liver Microsomes

Case Studies

  • VEGFR-2 Inhibition : A study demonstrated that derivatives of this compound exhibited potent inhibition against the VEGFR-2 receptor, which is crucial for angiogenesis in tumors. This suggests potential applications in cancer therapy aimed at restricting tumor blood supply.
  • Cytotoxicity Assays : In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound induces cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent.
  • Metabolic Stability : Research has highlighted the metabolic stability of this compound when tested against liver microsomes, suggesting that it may have favorable pharmacokinetic properties for drug development.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. For instance, modifications in the substituents on the benzyl ring have been shown to significantly alter IC50 values against various cancer cell lines, emphasizing the importance of structure-activity relationships (SAR).

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